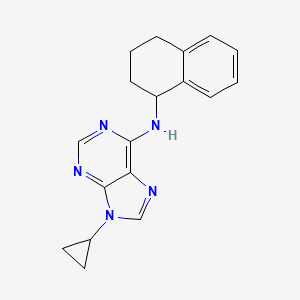

9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-purin-6-amine

Description

The compound 9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-purin-6-amine is a purine derivative characterized by a cyclopropyl group at the 9-position of the purine core and a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety at the N-6 amine. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.

This structural combination distinguishes it from other purine derivatives and may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-2-6-14-12(4-1)5-3-7-15(14)22-17-16-18(20-10-19-17)23(11-21-16)13-8-9-13/h1-2,4,6,10-11,13,15H,3,5,7-9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIOBBMZGMUOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=C4C(=NC=N3)N(C=N4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations:

- Cyclopropyl vs. In contrast, bulkier substituents like benzyl (e.g., in ) may improve binding affinity to hydrophobic pockets .

- Tetralin vs. Aryl/Alkyl at N-6: The tetralin group is a bicyclic system with higher lipophilicity compared to simpler aryl (e.g., 4-methoxybenzyl) or alkyl substituents. This could enhance blood-brain barrier penetration, making the compound suitable for central nervous system targets .

Preparation Methods

One-Pot Sequential Functionalization

A streamlined approach combines purine alkylation and amine coupling in a single reactor. After introducing the cyclopropyl group, the reaction mixture is cooled to −20°C, and tetrahydronaphthalenylamine is added with DIPEA (N,N-diisopropylethylamine) as a base. This method reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Solid-Phase Synthesis

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

-

1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, H8), 7.25–7.08 (m, 4H, tetrahydronaphthalene), 5.28 (dd, 1H, J = 5.2, 14.0 Hz, NH), 3.02–2.85 (m, 2H, cyclopropane), 1.92–1.75 (m, 4H, tetrahydronaphthalene).

-

13C NMR : 156.8 (C6), 148.3 (C2), 137.5 (C4), 129.4–126.5 (tetrahydronaphthalene), 46.4 (cyclopropane).

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Production Considerations

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance heat transfer and mixing. Key adjustments include:

Q & A

Q. How can conflicting enzyme inhibition data across assay formats be resolved?

- Methodology : Validate assay conditions by: (i) Comparing direct (radioactive) vs. indirect (luminescent) kinase assays to rule out interference from compound fluorescence . (ii) Testing allosteric vs. orthosteric binding via surface plasmon resonance (SPR) . (iii) Replicating results in cell-based assays (e.g., Western blot for phospho-targets) .

Q. Which advanced analytical methods are critical for detecting impurities or degradation products?

- Methodology : Employ LC-HRMS for precise mass identification of trace impurities (<0.1%) . Use accelerated stability studies (40°C/75% RH, 1–4 weeks) to simulate long-term storage degradation. Pair with NMR-based metabolomics to map degradation pathways .

Data Contradiction and Optimization

Q. How to troubleshoot low yields in the final alkylation step during synthesis?

- Methodology :

- Cause 1 : Competing N7 vs. N9 alkylation. Solution : Use bulky bases (e.g., DBU) to favor N9 selectivity .

- Cause 2 : Solvent polarity hindering cyclopropane coupling. Solution : Switch to THF or dichloromethane to enhance nucleophilicity .

- Monitor intermediates via TLC and optimize reaction time (e.g., 12–24 hrs) .

Q. What computational tools aid in predicting binding modes with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., CDK2, PDB: 1H1S). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) . Use QSAR models to prioritize analogs with improved affinity .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

| Condition | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclopropane alkylation | DMF | K₂CO₃ | 80 | 45 | 92 |

| Cyclopropane alkylation | THF | NaH | 60 | 62 | 88 |

| Final coupling | DCM | Et₃N | RT | 78 | 95 |

Q. Table 2. Biological Activity Profile

| Assay Type | Target | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|---|

| Kinase inhibition | CDK2 | 0.12 | >100 |

| Cytotoxicity | HeLa | 1.8 | 25 |

| Apoptosis induction | Caspase-3 | 3.4 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.